(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate
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Overview
Description
(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazolo-benzoxazinium core, which is often associated with significant biological and chemical activities.
Preparation Methods
The synthesis of (5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate involves several steps. The synthetic route typically starts with the preparation of the triazolo-benzoxazinium core, followed by the introduction of the pentafluorophenyl group and the tetrafluoroborate anion. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the triazolo-benzoxazinium core, leading to various reduced forms.
Substitution: The pentafluorophenyl group can participate in substitution reactions, allowing the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
(5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It may be used in the development of new materials with unique chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The triazolo-benzoxazinium core can bind to enzymes or receptors, modulating their activity. The pentafluorophenyl group enhances the compound’s binding affinity and specificity. The tetrafluoroborate anion may also play a role in stabilizing the compound’s structure and facilitating its interactions with biological molecules .
Comparison with Similar Compounds
Similar compounds include other triazolo-benzoxazinium derivatives and pentafluorophenyl-substituted compounds. Compared to these, (5aS,6R,9S,9aR)-5a,6,7,8,9,9a-Hexahydro-6,11,11-trimethyl-2-(2,3,4,5,6-pentafluorophenyl)-6,9-methano-4H-[1,2,4]triazolo[3,4-c][1,4]benzoxazinium tetrafluoroborate is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Some similar compounds include:
Properties
Molecular Formula |
C19H19BF9N3O |
---|---|
Molecular Weight |
487.2 g/mol |
IUPAC Name |
(11S)-11,14,14-trimethyl-5-(2,3,4,5,6-pentafluorophenyl)-9-oxa-5,6-diaza-3-azoniatetracyclo[9.2.1.02,10.03,7]tetradeca-3,6-diene;tetrafluoroborate |
InChI |
InChI=1S/C19H19F5N3O.BF4/c1-18(2)8-4-5-19(18,3)17-15(8)26-7-27(25-9(26)6-28-17)16-13(23)11(21)10(20)12(22)14(16)24;2-1(3,4)5/h7-8,15,17H,4-6H2,1-3H3;/q+1;-1/t8?,15?,17?,19-;/m1./s1 |
InChI Key |
FOWXCRMGQRPQBL-BRRJBRFHSA-N |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@]12CCC(C1(C)C)C3C2OCC4=NN(C=[N+]34)C5=C(C(=C(C(=C5F)F)F)F)F |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2CCC1(C3C2[N+]4=CN(N=C4CO3)C5=C(C(=C(C(=C5F)F)F)F)F)C)C |
Origin of Product |
United States |
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